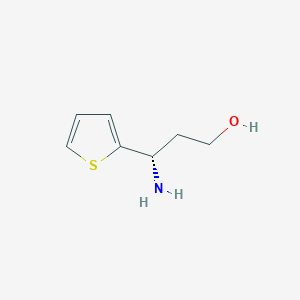
(3S)-3-amino-3-(thiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(thiophen-2-yl)propan-1-ol is a chiral compound featuring an amino group, a thiophene ring, and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Route 1: One common method for synthesizing this compound involves the asymmetric reduction of the corresponding ketone precursor using a chiral catalyst. This method ensures the selective formation of the (3S) enantiomer.
Route 2: Another approach involves the nucleophilic addition of a thiophene-containing Grignard reagent to an amino alcohol precursor, followed by purification to isolate the desired product.
Industrial Production Methods:
- Industrial production typically scales up the aforementioned synthetic routes, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophene derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic conditions.
Major Products:
- Oxidation yields ketones or aldehydes.
- Reduction produces dihydrothiophene derivatives.
- Substitution results in amides or secondary amines.
Scientific Research Applications
(3S)-3-amino-3-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(thiophen-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring and amino group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
(3R)-3-amino-3-(thiophen-2-yl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of the amino group.
3-amino-3-(furan-2-yl)propan-1-ol: A similar compound with a furan ring instead of a thiophene ring.
3-amino-3-(phenyl)propan-1-ol: A related compound with a phenyl ring replacing the thiophene ring.
Uniqueness:
- The presence of the thiophene ring in (3S)-3-amino-3-(thiophen-2-yl)propan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different aromatic rings.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(3S)-3-amino-3-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11NOS/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2/t6-/m0/s1 |
InChI Key |
OQMOVOFGDQVPQM-LURJTMIESA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CCO)N |
Canonical SMILES |
C1=CSC(=C1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


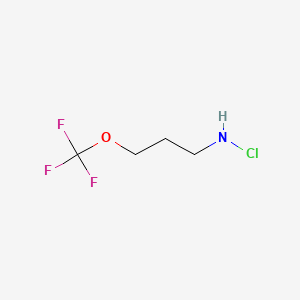

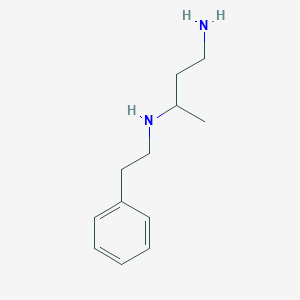
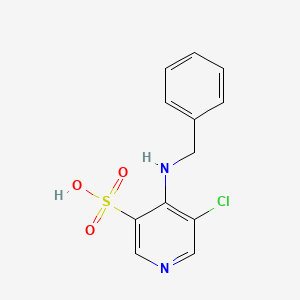
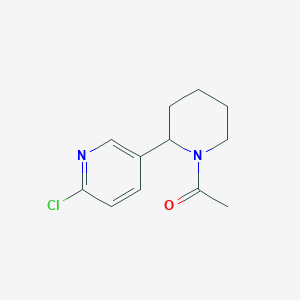
![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B15060983.png)
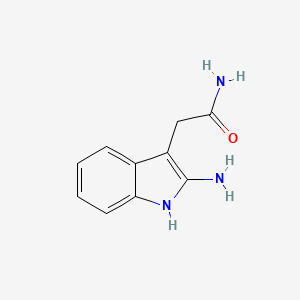
![N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine](/img/structure/B15061004.png)
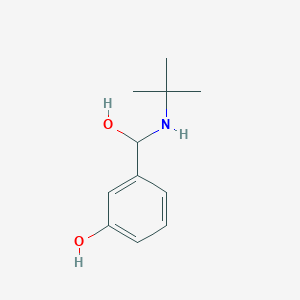


![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)

